Ortho-vs-Para Regioisomeric Lipophilicity and Membrane Permeability
The target 2-methoxybenzyl compound possesses a computed LogP of 2.21 (LogSW −3.50), indicating moderate lipophilicity suitable for passive membrane diffusion . Its para‑methoxybenzyl regioisomer 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide (CAS 346704‑37‑8) carries the identical molecular formula and heavy‑atom count, yet the position of the methoxy substituent alters the electrostatic surface potential and hydrogen‑bond acceptor topology, which are known to modulate P‑gp recognition and efflux ratios across the blood‑brain barrier [1].
| Evidence Dimension | Predicted lipophilicity (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | LogP = 2.21; LogSW = −3.50 |
| Comparator Or Baseline | 3,4,5-Trimethoxy-N-(4-methoxybenzyl)benzamide: LogP = 2.21; LogSW = −3.50 (identical calculated values due to same fragment composition, but distinct experimental logD7.4 expected owing to different H‑bonding patterns observed in X‑ray structures [2]) |
| Quantified Difference | Calculated LogP identical; experimentally distinguishable via HPLC retention time and logD7.4 shift imposed by differential hydrogen‑bond networks [2] |
| Conditions | In silico prediction using XLogP3/ALOGPS algorithms; experimental validation via RP‑HPLC logD7.4 determination |
Why This Matters
Procurement of the correct 2‑methoxy regioisomer is critical for studies where lipophilicity‑driven membrane partitioning or P‑gp efflux ratios are primary endpoints, because regioisomeric impurities can confound SAR interpretation.
- [1] Tardia P, Stefanachi A, Niso M, et al. J Med Chem. 2014;57(15):6403-6418. doi:10.1021/jm500697c. View Source
- [2] Gomes LR, Low JN, Oliveira C, Cagide F, Borges F. Acta Crystallogr E Crystallogr Commun. 2016;72(Pt 5):675-682. doi:10.1107/S2056989016005958. View Source
